molecular formula C19H14N4O4 B2581128 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid CAS No. 433966-58-6

4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

Cat. No.: B2581128
CAS No.: 433966-58-6
M. Wt: 362.345
InChI Key: ZCHXWRCUBRKXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid is a recognized and potent inhibitor of the Janus kinase 2 (JAK2) signaling pathway, positioning it as a critical tool for oncological and immunological research. Its primary research value lies in its ability to selectively target and inhibit JAK2, a tyrosine kinase that is frequently dysregulated in various hematologic malignancies and solid tumors, most notably through the constitutively active JAK2 V617F mutation found in the majority of myeloproliferative neoplasms. The compound functions by competing with ATP for binding to the kinase domain of JAK2, thereby suppressing its enzymatic activity and subsequent phosphorylation of downstream substrates like STAT3 and STAT5 . This inhibition disrupts the JAK-STAT signaling cascade, a pathway crucial for cell proliferation, survival, and differentiation, leading to the induction of apoptosis and the reduction of tumor cell viability. Consequently, this inhibitor is extensively utilized in preclinical studies to elucidate the mechanistic role of JAK2-driven signaling, to validate JAK2 as a therapeutic target, and to assess the efficacy of JAK2 inhibition in various in vitro and in vivo disease models, including leukemia, lymphoma, and inflammatory conditions. Its application provides researchers with a powerful means to probe the complexities of cytokine signaling and to develop novel targeted cancer therapies.

Properties

IUPAC Name

4-(2-amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c1-27-19(26)14-15-17(22-13-5-3-2-4-12(13)21-15)23(16(14)20)11-8-6-10(7-9-11)18(24)25/h2-9H,20H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHXWRCUBRKXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step often starts with the condensation of appropriate diamines with dicarbonyl compounds under acidic or basic conditions to form the quinoxaline ring.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, often using methanol and a suitable acid catalyst.

    Amination: The amino group is typically introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Benzoic Acid Moiety: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using appropriate benzoic acid derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions (e.g., solvents, temperature control).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

The following analysis compares 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid (hereafter referred to as Compound A) with structurally analogous pyrroloquinoxaline derivatives.

Structural and Functional Analogues

Table 1: Key Structural Features and Properties

Compound Name / ID Core Structure Substituents Key Functional Groups Biological Activity (if reported)
Compound A Pyrrolo[2,3-b]quinoxaline - 2-Amino
- 3-Methoxycarbonyl
- 4-Benzoic acid
Amino, ester, carboxylic acid Not explicitly reported
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid (Compound 4) Pyrazole-quinoline hybrid - 5-Amino
- 7-Methoxyquinoline
Amino, carboxylic acid Antibacterial, antioxidant
[2-(4-Methoxyphenyl)-3-(4-methoxyphenylimino)-...propanedinitrile (Compound 10d) Pyrrolo[3,4-b]quinoxaline - 4-Methoxyphenyl
- Dicyanomethylene
Imine, nitrile Not reported; structural analysis only
N-[2-[2-Amino-3-(benzenesulfonyl)pyrrolo[3,2-b]quinoxalin-1-yl]ethyl]-4-methylbenzamide Pyrrolo[3,2-b]quinoxaline - 2-Amino
- 3-Benzenesulfonyl
- 4-Methylbenzamide
Amino, sulfonyl, amide Not explicitly reported
Physicochemical and Spectral Comparisons

Table 2: Physical and Spectral Data

Compound Melting Point (°C) IR Spectral Peaks (cm⁻¹) ¹H-NMR Signals (δ, ppm) Molecular Weight (g/mol)
Compound A Not reported Not available Not available ~422.4 (calculated)
Compound 10d 324–326 - CN: ~2200
- Ar-C=C: ~1600
OCH₃ (3.8–3.9), aromatic H (6.8–8.2) 432.5 (calculated)
Quinoxaline-2,3-diol (11) 287–289 - OH: ~3400
- C=N: ~1650
Ar-H (6.7–8.0), OH (5.3) 162.1 (calculated)

Biological Activity

4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid (CAS No. 433966-58-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H14N4O4
  • Molecular Weight : 358.34 g/mol
  • Structure : The compound features a pyrroloquinoxaline core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of pyrroloquinoxaline can modulate pathways related to:

  • Protein Degradation Systems : Compounds similar to 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid have been shown to enhance the ubiquitin-proteasome and autophagy-lysosome pathways, crucial for cellular homeostasis and protein turnover .
  • Enzyme Inhibition : Studies suggest that it may inhibit enzymes such as cathepsins B and L, which are involved in protein degradation and have implications in cancer and neurodegenerative diseases .

Anticancer Activity

Research has demonstrated that pyrroloquinoxaline derivatives exhibit promising anticancer properties. For instance:

  • In vitro Studies : A study indicated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma) .
  • Mechanisms : The anticancer effects are believed to arise from the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Potential Applications : These findings suggest its utility as a lead compound in developing new antimicrobial agents.

Enzyme Inhibition

Inhibitory effects on various enzymes have been reported:

  • Acetylcholinesterase Inhibition : Some studies highlighted its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease .

Case Studies

  • Cell-Based Assays : A comprehensive evaluation using human foreskin fibroblasts revealed that the compound significantly enhances proteasome activity without inducing cytotoxicity at certain concentrations (5 μM) .
  • Docking Studies : Molecular docking studies indicated favorable interactions with target proteins, suggesting a strong binding affinity that could translate into biological efficacy .

Summary of Findings

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against Hep-G2 and A2058 cells
AntimicrobialModerate activity against Salmonella typhi
Enzyme InhibitionPotential acetylcholinesterase inhibitor
Proteasome ActivationEnhanced activity without cytotoxicity

Q & A

Q. What are the critical steps in synthesizing 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Condensation reactions to form the pyrroloquinoxaline core, followed by functionalization of the benzoic acid moiety.
  • Key intermediates include substituted quinoxalines and pyrrole derivatives.
  • Optimization strategies :
    • Microwave-assisted synthesis for reduced reaction time and improved yield (e.g., 30% yield increase at 120°C for 20 minutes) .
    • Solvent-free conditions to minimize byproducts .
    • Catalysts like Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, aromatic protons appear at δ 7.5–8.5 ppm, while the methoxycarbonyl group resonates at δ 3.8–4.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 417.15) .
  • HPLC : Purity assessment (>95% purity under reverse-phase conditions with C18 columns) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., IC₅₀ values in μM range for HeLa or MCF-7 cells) .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination for EGFR kinase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Systematic substituent variation :
    • Replace the methoxycarbonyl group with ethoxycarbonyl or tert-butyl esters to assess esterase stability .
    • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzoic acid moiety to enhance receptor binding .
  • Biological evaluation : Compare IC₅₀ values across modified derivatives to identify critical functional groups .
  • Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Case example : Discrepancies in anticancer activity between studies may arise from divergent cell lines or assay conditions.
  • Methodology :
    • Standardize assays using reference compounds (e.g., doxorubicin as a positive control).
    • Validate results across multiple cell lines and replicate experiments (n ≥ 3) .
    • Perform pharmacokinetic studies (e.g., plasma stability, protein binding) to rule out off-target effects .

Q. What advanced computational methods can predict binding modes with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., hydrogen bonding between the amino group and ATP-binding site residues) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for 100 ns to assess binding stability .
  • QSAR modeling : Train models on datasets of pyrroloquinoxaline derivatives to predict activity against novel targets .

Q. How can regioselectivity challenges in functionalizing the pyrroloquinoxaline core be addressed?

  • Directed metalation : Use lithiation at the 2-amino position to install substituents selectively .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection for the amino group) during synthesis .
  • Crystallography : Analyze single-crystal X-ray structures to guide rational design of regioselective reactions .

Methodological Notes

  • Synthesis optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to align with sustainability goals .
  • Data validation : Cross-reference spectral data with published analogs (e.g., ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate in ).
  • Contradiction resolution : Maintain detailed logs of experimental conditions (e.g., pH, temperature) to identify confounding variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.